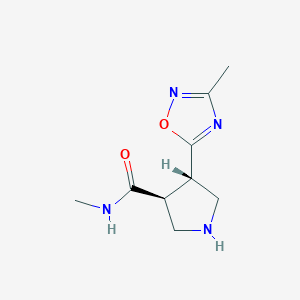![molecular formula C13H20N2O4 B8019371 1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline](/img/structure/B8019371.png)
1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline
Übersicht
Beschreibung
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline is an intriguing chemical compound known for its complex structure, which comprises a pyrrolidine ring fused with a butanoyl group and an L-proline moiety. Its unique configuration allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it valuable in various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline typically involves multi-step organic synthesis procedures:
Formation of Pyrrolidin-2-Yl Intermediate
Reagents: : Pyrrolidine, suitable base.
Conditions: : Mild to moderate temperatures, inert atmosphere.
Coupling with Butanoyl Moiety
Reagents: : Butanoyl chloride, catalyst (e.g., DMAP).
Conditions: : Room temperature, anhydrous conditions.
Integration with L-Proline
Reagents: : L-Proline, coupling agents (e.g., EDCI, HOBt).
Conditions: : Room temperature to slight heating, inert atmosphere.
Industrial Production Methods
On an industrial scale, the production would involve the optimization of the synthetic route to improve yield and efficiency:
Catalysts: : Utilization of advanced catalysts to enhance reaction rates.
Automation: : Implementation of automated systems for precise control of reaction conditions.
Scaling: : Batch or continuous flow processes to accommodate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline can undergo several types of reactions:
Oxidation: : Conversion of functional groups into higher oxidation states.
Reduction: : Transformation into lower oxidation state derivatives.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, under controlled pH and temperature conditions.
Reduction: : LiAlH₄, NaBH₄, in anhydrous solvents.
Substitution: : Nucleophilic reagents like amines, thiols, under ambient to moderate temperatures.
Major Products Formed
Oxidation Products: : Corresponding acids, ketones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Varied depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline is utilized across various research fields:
Chemistry: : As a chiral building block in asymmetric synthesis.
Biology: : In enzyme inhibition studies due to its structural mimicry.
Medicine: : Potential therapeutic agent in neurodegenerative diseases and infections.
Industry: : As an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action often involves:
Molecular Targets: : Enzymes, receptors where it can bind due to its unique structure.
Pathways: : Inhibition of enzymatic pathways, modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline stands out due to its specific structural features:
Similar Compounds
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-D-Proline: : Differs in chirality.
N-Acetylproline: : Lacks the pyrrolidinyl group.
Pyrrolidinylbutanoic acid: : Lacks the proline moiety.
Uniqueness: : Combines the properties of pyrrolidine and proline, offering a unique spectrum of chemical reactivity and biological activity.
And there you have it! Curious to learn more about any specific aspect?
Eigenschaften
IUPAC Name |
(2S)-1-[4-oxo-4-[(2S)-pyrrolidin-2-yl]butanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-11(9-3-1-7-14-9)5-6-12(17)15-8-2-4-10(15)13(18)19/h9-10,14H,1-8H2,(H,18,19)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVBOVVXXBUFFZ-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)CCC(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)CCC(=O)N2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1S,2R)-2-chlorocyclohexyl]acetamide](/img/structure/B8019295.png)


![Methyl 4-hydroxy-3-({[3-(methoxycarbonyl)cyclohexyl]amino}carbonyl)benzoate](/img/structure/B8019332.png)
![1-Piperazinecarboxamide, 4-(2-methoxyphenyl)-N-[3-[[[[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-; Isophorone diisocyanate-MOPP-adduct](/img/structure/B8019361.png)
![4-(2-methoxyphenyl)-N-[5-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]naphthalen-1-yl]piperazine-1-carboxamide](/img/structure/B8019364.png)
![2-[[(2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B8019365.png)
![2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide](/img/structure/B8019368.png)


![(6S,6aS)-4-[2-chloro-6-(2,2-diphenylethylamino)purin-9-yl]-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B8019388.png)

